Cas no 175205-68-2 (2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine)

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine is a specialized heterocyclic compound featuring a pyridine core substituted with a 1-methylhydrazinyl group at the 2-position and a trifluoromethyl group at the 3-position. This structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for constructing nitrogen-containing scaffolds. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylhydrazinyl moiety offers potential for further functionalization. Its well-defined molecular architecture ensures consistent performance in nucleophilic substitution and condensation reactions. Suitable for controlled environments, this compound is typically handled under inert conditions due to its sensitivity. Available in high purity, it meets rigorous standards for research and industrial applications.
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine structure
175205-68-2 structure
商品名:2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
CAS番号:175205-68-2
MF:C7H8N3F3
メガワット:191.15372
MDL:MFCD00052298
CID:135355
PubChem ID:2777779

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
    • 1-(3-(trifluoromethyl)pyridin-2-yl)-1-methylhydrazine
    • 1-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]hydrazine
    • N-[3-(Trifluoromethyl)pyrid-2-yl]-N-methyl-hydrazine
    • Pyridine,2-(1-methylhydrazinyl)-3-(trifluoromethyl)-
    • BUTTPARK 27\07-95
    • 2-(1-Methylhydrazino)-3-(trifluoromethyl)pyridine
    • 2-(N-Methylhydrazino)-3-(trifluoromethyl)pyridine
    • N-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-N-METHYLHYDRAZINE
    • 1-METHYL-1-[3-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZINE
    • N-Methyl-N-[3-(trifluoromethyl)pyridin-2-yl]hydrazine
    • N-[3-(Trifluoromethyl)pyridin-2-yl]-N-methylhydrazine
    • N-Methyl-N-[3-(trifluoromethyl)pyridin-2-yl]hydrazine, 2-(N-Methylhydrazino)-alpha,alpha,alpha-trifluoro-3-picoline
    • N-Methyl-N-[3-(Trifluoromethy
    • Pyridine, 2-(1-methylhydrazinyl)-3-(trifluoromethyl)-
    • PS-6796
    • DTXSID40380651
    • AKOS006227977
    • CS-0318420
    • SB52328
    • 1-[3-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine
    • SCHEMBL8154897
    • 2-(1-methylhydrazin-1-yl)-3-(trifluoromethyl)pyridine
    • A811952
    • MFCD00052298
    • FT-0629621
    • 175205-68-2
    • DB-015343
    • MDL: MFCD00052298
    • インチ: InChI=1S/C7H8F3N3/c1-13(11)6-5(7(8,9)10)3-2-4-12-6/h2-4H,11H2,1H3
    • InChIKey: DCWFZFNVIDBWHB-UHFFFAOYSA-N
    • ほほえんだ: CN(C1=C(C=CC=N1)C(F)(F)F)N

計算された属性

  • せいみつぶんしりょう: 191.06700
  • どういたいしつりょう: 191.06703175g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 42.2Ų

じっけんとくせい

  • 色と性状: 未確定
  • ふってん: 90 °C
  • PSA: 42.15000
  • LogP: 2.11060
  • ようかいせい: 未確定

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine セキュリティ情報

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
PS-6796-10MG
2-(1-Methylhydrazino)-3-(trifluoromethyl)pyridine
175205-68-2 >90%
10mg
£63.00 2025-02-09
Matrix Scientific
003759-5g
N-[3-(Trifluoromethyl)pyrid-2-yl]-N-methyl-hydrazine
175205-68-2
5g
$200.00 2023-09-09
Matrix Scientific
003759-1g
N-[3-(Trifluoromethyl)pyrid-2-yl]-N-methyl-hydrazine
175205-68-2
1g
$58.00 2023-09-09
Key Organics Ltd
PS-6796-1MG
2-(1-Methylhydrazino)-3-(trifluoromethyl)pyridine
175205-68-2 >90%
1mg
£37.00 2025-02-09
A2B Chem LLC
AA94000-5g
N-[3-(Trifluoromethyl)pyrid-2-yl]-n-methyl-hydrazine
175205-68-2 95%
5g
$293.00 2024-04-20
Key Organics Ltd
PS-6796-100MG
2-(1-Methylhydrazino)-3-(trifluoromethyl)pyridine
175205-68-2 >90%
100mg
£146.00 2025-02-09
Apollo Scientific
PC7221-500mg
2-(N-Methylhydrazino)-3-(trifluoromethyl)pyridine
175205-68-2
500mg
£11.00 2023-09-02
Apollo Scientific
PC7221-250mg
2-(N-Methylhydrazino)-3-(trifluoromethyl)pyridine
175205-68-2
250mg
£10.00 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1389090-5g
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
175205-68-2 95+%
5g
¥1103 2023-04-15
Key Organics Ltd
PS-6796-5MG
2-(1-Methylhydrazino)-3-(trifluoromethyl)pyridine
175205-68-2 >90%
5mg
£46.00 2025-02-09

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine 関連文献

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridineに関する追加情報

Introduction to 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine (CAS No. 175205-68-2)

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine (CAS No. 175205-68-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including a methylhydrazine moiety and a trifluoromethyl group attached to a pyridine backbone, exhibits promising properties that make it a valuable candidate for further exploration in drug development. The presence of these functional groups not only influences its chemical reactivity but also contributes to its potential biological activity, making it an intriguing subject for synthetic and pharmacological studies.

The trifluoromethyl group, in particular, is well-known for its ability to enhance the metabolic stability and binding affinity of molecules, which is a critical factor in the design of novel therapeutic agents. In recent years, the incorporation of trifluoromethyl groups into drug candidates has been extensively studied due to their favorable pharmacokinetic properties. This modification often leads to increased lipophilicity and resistance to metabolic degradation, thereby improving the overall efficacy of the drug. The compound in question, 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, leverages these advantages while also incorporating the methylhydrazine component, which has been explored for its potential role in various biological pathways.

1-Methylhydrazine, a derivative of hydrazine, has been investigated for its pharmacological effects in several contexts. While hydrazine itself has been associated with certain therapeutic applications, modifications such as the addition of a methyl group can alter its pharmacokinetic profile and reduce potential toxicity. The combination of 1-methylhydrazine with the pyridine ring in 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine creates a scaffold that may exhibit unique interactions with biological targets. This compound’s structure suggests potential applications in the development of kinase inhibitors, antiviral agents, or even anti-inflammatory drugs, depending on how it interacts with specific enzymes or receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. By leveraging these tools, scientists have been able to identify novel targets and optimize the structure-activity relationships (SAR) of molecules like 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine. For instance, studies have shown that trifluoromethyl-substituted pyridines can act as potent inhibitors of certain enzymes involved in cancer pathways. The methylhydrazinyl moiety may further enhance this effect by modulating electron density or by participating in hydrogen bonding interactions within the active site of the target protein.

The synthesis of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines or condensation reactions involving hydrazine derivatives. The introduction of the trifluoromethyl group typically involves metal-catalyzed cross-coupling reactions or direct fluorination techniques. Each step must be meticulously controlled to avoid side products that could compromise the integrity of the final compound.

In terms of biological evaluation, preliminary studies on derivatives similar to 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine have shown encouraging results in vitro. These studies often focus on assessing cytotoxicity, enzyme inhibition, and interaction with specific biological pathways. For example, researchers have explored its potential as an inhibitor of Janus kinases (JAKs), which are implicated in various inflammatory diseases and cancers. The combination of the methylhydrazinyl and trifluoromethyl groups may provide a dual mechanism of action, either by competing with ATP binding or by modulating downstream signaling cascades.

The pharmaceutical industry continues to invest heavily in discovering new chemical entities with improved pharmacological profiles. Compounds like 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine represent promising leads that could eventually lead to novel therapeutics. As our understanding of disease mechanisms grows more sophisticated, so does our ability to design molecules that can precisely target these pathways. The integration of machine learning algorithms into drug discovery pipelines has further accelerated this process by enabling high-throughput screening and virtual testing of compounds.

The regulatory landscape for new drug development also plays a crucial role in determining the commercial viability of such compounds. Ensuring compliance with guidelines set forth by agencies like the FDA and EMA is essential for bringing any new therapeutic agent to market. This involves rigorous testing for safety and efficacy across multiple preclinical models before human clinical trials can begin. Given the complexity involved in drug development, collaborations between academic researchers and pharmaceutical companies are often necessary to translate laboratory findings into viable drugs.

Future research directions for 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine may include exploring its role in treating neurological disorders or infectious diseases where kinase inhibition or modulation of neurotransmitter systems could be beneficial. Additionally, investigating its potential as an adjuvant therapy alongside existing treatments might uncover synergistic effects that improve patient outcomes. As synthetic methodologies continue to evolve, new derivatives could be generated with tailored properties to enhance their therapeutic potential further.

In conclusion,2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine (CAS No. 175205-68-2) is a compound with significant promise in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis presents both challenges and opportunities for chemists seeking to develop novel therapeutics, while its preliminary biological evaluations suggest it could play a role in addressing various diseases ranging from cancer to inflammation-related conditions. As research progresses,this compound will likely continue to be a subject of interest,both academically and industrially,as scientists work towards harnessing its full potential.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量